molecular formula C24H31N3O3 B6006431 N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

Cat. No. B6006431
M. Wt: 409.5 g/mol
InChI Key: ZYRMANWEGFFWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide, also known as MP-10, is a chemical compound that has been researched extensively in recent years due to its potential in treating various neurological disorders. MP-10 is a piperazine derivative that has been shown to have significant effects on the central nervous system, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is not yet fully understood, but it is believed to act as a dopamine D2 receptor agonist, which may contribute to its effects on the central nervous system. Additionally, N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have antioxidant properties, which may also play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing oxidative stress, and improving motor function in animal models of Parkinson's disease. Additionally, N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have antidepressant effects in animal models of depression, suggesting that it may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide in lab experiments is its specificity for dopamine D2 receptors, which allows researchers to investigate the role of these receptors in various neurological disorders. However, one limitation of using N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide, including investigating its potential in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers may explore the use of N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide in combination with other drugs to enhance its effects and reduce potential side effects. Further studies are also needed to fully understand the mechanism of action of N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide and its effects on the central nervous system.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide involves a series of chemical reactions, starting with the condensation of 3-methoxybenzaldehyde and N-methylpiperazine in the presence of a base. The resulting product is then reacted with 3-phenylpropanoic acid to form the final compound. The synthesis of N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential in treating a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In animal models, N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to improve motor function and reduce the symptoms of Parkinson's disease, making it a promising candidate for further investigation.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26(18-20-10-6-12-21(16-20)30-2)23(28)17-22-24(29)25-13-15-27(22)14-7-11-19-8-4-3-5-9-19/h3-6,8-10,12,16,22H,7,11,13-15,17-18H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMANWEGFFWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

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